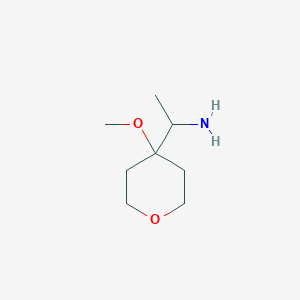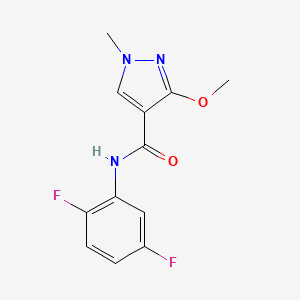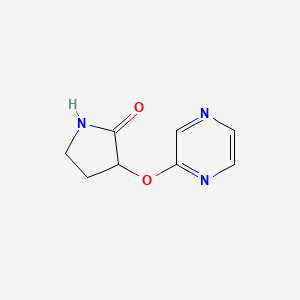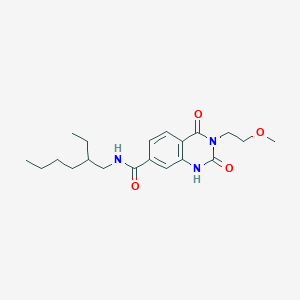
1-(4-Methoxyoxan-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1602593-98-5 . It has a molecular weight of 159.23 . The compound is in liquid form and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine . The InChI code is 1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 159.23 . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The compound 1-(4-Methoxyoxan-4-yl)ethan-1-amine, due to its structural properties, finds relevance in catalysis, particularly in the methoxycarbonylation of olefins. The study by Zulu et al. (2020) explores the reactions of related ligands with palladium complexes, producing monometallic complexes that serve as active catalysts for methoxycarbonylation, converting higher olefins to linear and branched esters. This process highlights the role of such compounds in facilitating chemical transformations, particularly in the synthesis of esters from olefins, with the catalytic behavior being influenced by the complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, modifications of compounds structurally similar to 1-(4-Methoxyoxan-4-yl)ethan-1-amine can lead to enhanced selectivity and potency for specific biological targets. Del Bello et al. (2017) discuss the replacement of the 2-methoxy substituent in a related compound, which improved the selectivity for the 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. This research underscores the significance of structural modifications in developing more selective and potent therapeutic agents (Del Bello, Bonifazi, Giannella, Giorgioni, Piergentili, Petrelli, Cifani, Micioni Di Bonaventura, Keck, Mazzolari, Vistoli, Cilia, Poggesi, Matucci, & Quaglia, 2017).
Synthetic Methodologies
Mondal et al. (2003) present a synthesis method involving a compound closely related to 1-(4-Methoxyoxan-4-yl)ethan-1-amine, demonstrating the utility of such compounds in the synthesis of novel antitumor agents. The key step in their methodology involves the formation of a 1,3-disubstituted cyclic alkenyl ether, which is crucial in the construction of isochromene natural product frameworks. This study highlights the importance of these compounds in developing synthetic pathways for potentially therapeutic agents (Mondal, Nogami, Asao, & Yamamoto, 2003).
Environmental Chemistry
In environmental chemistry, compounds like 1-(4-Methoxyoxan-4-yl)ethan-1-amine may be involved in degradation processes. Stefan and Bolton (1998) investigate the UV/Hydrogen Peroxide process for degrading 1,4-dioxane, a contaminant in groundwater and industrial effluents. Although this study does not directly involve 1-(4-Methoxyoxan-4-yl)ethan-1-amine, it provides insight into the degradation mechanisms of structurally related ethers in aqueous solutions, potentially guiding the environmental management of such compounds (Stefan & Bolton, 1998).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(4-methoxyoxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGOSQFSOVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyoxan-4-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)


![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)



![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)